Methyl 8-[[(2-ethyloxan-4-yl)amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate
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Overview
Description
Methyl 8-[[(2-ethyloxan-4-yl)amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core, which is a bicyclic aromatic hydrocarbon, and is functionalized with an ester group, an amino group, and an oxane ring. The unique structure of this compound makes it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
The synthesis of Methyl 8-[[(2-ethyloxan-4-yl)amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the naphthalene core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Functionalization of the naphthalene core: Introduction of the ester group at the 2-position can be done via esterification reactions.
Introduction of the amino group: This step involves the formation of an amine through reductive amination or other suitable methods.
Formation of the oxane ring: The oxane ring can be introduced through cyclization reactions involving appropriate precursors.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Methyl 8-[[(2-ethyloxan-4-yl)amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the naphthalene core or the functional groups, leading to a variety of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 8-[[(2-ethyloxan-4-yl)amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It may be investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 8-[[(2-ethyloxan-4-yl)amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved can include signal transduction, metabolic processes, or other cellular mechanisms.
Comparison with Similar Compounds
Methyl 8-[[(2-ethyloxan-4-yl)amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate can be compared with similar compounds such as:
Methyl 8-[[(2-methyloxan-4-yl)amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate: Differing by the substitution on the oxane ring.
Ethyl 8-[[(2-ethyloxan-4-yl)amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate: Differing by the ester group.
Methyl 8-[[(2-ethyloxan-4-yl)amino]methyl]-5,6,7,8-tetrahydroquinoline-2-carboxylate: Differing by the core structure.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and structural features, which can influence its reactivity and applications.
Properties
IUPAC Name |
methyl 8-[[(2-ethyloxan-4-yl)amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-3-18-12-17(9-10-24-18)21-13-16-6-4-5-14-7-8-15(11-19(14)16)20(22)23-2/h7-8,11,16-18,21H,3-6,9-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGNVTJDTXLDMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CCO1)NCC2CCCC3=C2C=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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